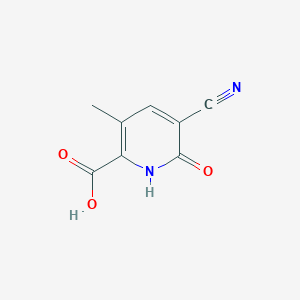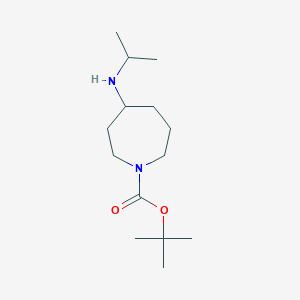
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Azetidin-3-ylmethyl)thio)-4,5-dihydrothiazole hydrochloride (2-Azetidin-3-ylmethylthio-4,5-dihydrothiazole HCl) is an organic compound that has been studied for its potential applications in pharmaceuticals and biochemistry. It is a derivative of thiazole, which is a heterocyclic ring containing sulfur, nitrogen, and carbon atoms. This molecule has been shown to possess a variety of properties, such as anti-inflammatory, anti-bacterial, and anti-fungal activities. Furthermore, it has been found to have antioxidant and free radical scavenging properties, as well as anticoagulant and anti-platelet effects. This molecule has been studied for its potential therapeutic applications, as well as its use as a biomarker or drug target.
Applications De Recherche Scientifique
Synthesis and Biological Activity of Azolylthioacetic Acids
Azolylthioacetic acids, including thiazoles and their derivatives, exhibit diverse biological effects. These compounds are characterized by antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. Their synthesis primarily involves reactions of azoles containing the thiol group with haloacetic acids and derivatives, among other methods. This breadth of biological activity suggests that similar compounds, such as the one of interest, may hold promise for various therapeutic applications (Chornous et al., 2016).
Reactivity and Pharmacological Activity of 1,2,4-Triazole-3-thione Derivatives
1,2,4-Triazole-3-thione derivatives have shown significant antioxidant and antiradical activities, indicating a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation. These compounds, including their synthesized variants such as 3-thio-1,2,4-triazoles, have been compared with biogenic amino acids like cysteine, highlighting their potential in pharmacological applications (Kaplaushenko, 2019).
Synthetic Routes and Biological Importance of Thiazole Derivatives
Thiazole derivatives, including those with thio and amino groups, play a significant role in medicine and pharmacy due to their wide application in creating efficient synthetic drugs. These compounds are utilized in various fields, including pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas. Their low toxicity and diverse biological properties make them candidates for further exploration in drug development (Parchenko, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2.ClH/c1-2-10-7(9-1)11-5-6-3-8-4-6;/h6,8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQZKSWIRAJDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)






![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)




![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
